molecular formula C9H7BrO3 B6227830 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 335671-77-7

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B6227830
CAS No.: 335671-77-7
M. Wt: 243.1
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Description

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1-benzofuran followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1-benzofuran with bromine in the presence of a catalyst to introduce the bromine atom at the 7th position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran-quinones.

    Reduction: Formation of benzofuran-alcohols or benzofuran-aldehydes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid
  • 6-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid
  • 7-chloro-2,3-dihydro-1-benzofuran-5-carboxylic acid

Uniqueness

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which can influence its reactivity and biological activity. The presence of the bromine atom at the 7th position may enhance its binding affinity to certain molecular targets compared to other similar compounds.

Properties

CAS No.

335671-77-7

Molecular Formula

C9H7BrO3

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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